N,O-Didesmethyl Tramadol-d3 Hydrochloride

Descripción general

Descripción

N,O-Didesmethyl Tramadol-d3 Hydrochloride is a metabolite of tramadol, a widely used analgesic for treating moderate to severe pain. Tramadol is a synthetic opioid that acts on the central nervous system. This compound is formed through the metabolic pathways involving the removal of methyl groups from the nitrogen and oxygen atoms of tramadol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,O-Didesmethyl Tramadol-d3 Hydrochloride involves the demethylation of tramadol. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other strong acids. The reaction typically occurs under controlled conditions to ensure the selective removal of the methyl groups without affecting other parts of the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Análisis De Reacciones Químicas

Types of Reactions

N,O-Didesmethyl Tramadol-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can convert this compound back to its parent compound, tramadol.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various metabolites of tramadol, each with different pharmacological properties. These metabolites can have varying degrees of analgesic activity and side effects .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism Studies

N,O-Didesmethyl Tramadol-d3 Hydrochloride is instrumental in understanding the pharmacokinetics of tramadol and its metabolites. Research indicates that tramadol undergoes extensive metabolism, producing several metabolites including N,O-didesmethyl tramadol. This compound can be used as a reference standard in liquid chromatography-mass spectrometry (LC-MS) analyses to quantify tramadol and its metabolites in biological samples.

- Key Findings : A study involving healthy Greyhounds demonstrated that after administering tramadol, significant concentrations of N,O-didesmethyl tramadol were detected alongside other metabolites. The pharmacokinetic profile revealed rapid absorption and elimination, which is crucial for understanding the drug's efficacy and safety profile in clinical settings .

Toxicology Research

In toxicology, this compound serves as a valuable tool for identifying and quantifying tramadol metabolites in cases of overdose or poisoning. For instance, a study highlighted its application in analyzing urine and plasma samples from a patient who had ingested a lethal dose of tramadol. The ability to trace metabolites like N,O-didesmethyl tramadol aids in assessing the extent of exposure and potential therapeutic interventions .

- Application : This compound is used in developing untargeted analytical workflows that can detect a broad range of metabolites resulting from tramadol ingestion, enhancing the understanding of its toxicological profile .

Drug Interaction Studies

This compound is also significant in studying drug interactions involving tramadol. Understanding how this compound interacts with various transporters and enzymes can help predict potential adverse effects when combined with other medications.

- Research Insight : Studies have shown that tramadol and its metabolites do not interact significantly with P-glycoprotein (P-gp), suggesting that their absorption and distribution may not be heavily influenced by this transporter . This information is critical for clinicians when considering polypharmacy scenarios.

Development of Analytical Methods

The compound plays a crucial role in the development of sensitive and specific analytical methods for detecting tramadol and its metabolites. By utilizing this compound as an internal standard, researchers can improve the accuracy of quantitative analyses.

- Methodology : The use of LC-MS/MS with polarity switching allows for comprehensive profiling of tramadol metabolites, including N,O-didesmethyl tramadol, enhancing detection capabilities in clinical toxicology .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study 1 : A clinical investigation into tramadol metabolism involved administering the drug to Greyhounds and monitoring plasma concentrations over time. The study provided insights into the pharmacokinetic behavior of N,O-didesmethyl tramadol, emphasizing its role as a significant metabolite alongside O-desmethyltramadol .

- Case Study 2 : In a toxicological assessment of a patient who overdosed on tramadol, researchers utilized this compound to confirm the presence of various metabolites, aiding in clinical decision-making regarding treatment options .

Mecanismo De Acción

N,O-Didesmethyl Tramadol-d3 Hydrochloride exerts its effects by interacting with the central nervous system. It acts as an agonist of the μ-opioid receptor and inhibits the reuptake of serotonin and norepinephrine. These actions result in enhanced pain relief and modulation of mood. The compound’s mechanism of action involves binding to specific receptors and altering the transmission of pain signals in the spinal cord and brain .

Comparación Con Compuestos Similares

Similar Compounds

O-Desmethyl Tramadol: Another metabolite of tramadol with similar analgesic properties.

N-Desmethyl Tramadol: A metabolite formed through the removal of the methyl group from the nitrogen atom.

N,N-Didesmethyl Tramadol: A compound formed by the removal of both methyl groups from the nitrogen atom

Uniqueness

N,O-Didesmethyl Tramadol-d3 Hydrochloride is unique due to its specific metabolic pathway and the distinct pharmacological effects it produces. Unlike other metabolites, it has a balanced profile of opioid receptor agonism and monoamine reuptake inhibition, making it a valuable compound for research and therapeutic applications .

Actividad Biológica

N,O-Didesmethyl Tramadol-d3 Hydrochloride is a notable metabolite of tramadol, a widely used analgesic. Understanding its biological activity is crucial for elucidating the pharmacological properties and therapeutic potential of tramadol and its derivatives. This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and clinical implications.

Overview of Tramadol and Its Metabolites

Tramadol is a centrally acting analgesic that is structurally related to opioids. It functions through multiple mechanisms, primarily as a mu-opioid receptor agonist and a reuptake inhibitor for serotonin and norepinephrine . Upon administration, tramadol undergoes extensive metabolism, yielding several active metabolites, including:

- O-Desmethyltramadol (M1) : A potent mu-opioid receptor agonist.

- N-Desmethyltramadol (M2) : Exhibits less analgesic activity compared to M1.

- N,O-Didesmethyl Tramadol (M3) : The focus of this article.

Pharmacokinetics of this compound

The pharmacokinetics of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution

This compound is rapidly absorbed following administration. Studies indicate that it reaches peak plasma concentrations within 1 to 2 hours post-ingestion. The compound exhibits linear pharmacokinetics over a wide dosage range .

Metabolism

N,O-Didesmethyl Tramadol-d3 is primarily formed through the demethylation of tramadol via cytochrome P450 enzymes, particularly CYP2D6 and CYP2B6 . Its metabolic pathway is crucial for understanding the drug's efficacy and safety profile.

Excretion

The elimination half-life of this compound is approximately 6 hours, with renal excretion being the primary route for both tramadol and its metabolites .

This compound exhibits several biological activities:

- Analgesic Effects : Similar to tramadol, it may exert analgesic effects through mu-opioid receptor activation and inhibition of norepinephrine reuptake.

- Stereoselectivity : The compound's activity can vary based on stereoisomerism, influencing its potency at opioid receptors .

Case Studies

Several studies have highlighted the clinical relevance of this compound:

- Pain Management in Canines : A study involving Greyhounds demonstrated that tramadol and its metabolites provided significant antinociceptive effects without notable adverse effects. Plasma concentrations of N,O-Didesmethyl Tramadol-d3 were monitored alongside behavioral assessments .

- Toxicology Reports : In cases of tramadol overdose, N,O-Didesmethyl Tramadol-d3 was identified among other metabolites in urine samples from patients. This highlights the importance of monitoring this metabolite in toxicological assessments .

Data Table: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Peak Plasma Concentration | 1-2 hours |

| Elimination Half-Life | ~6 hours |

| Primary Route of Excretion | Renal |

Propiedades

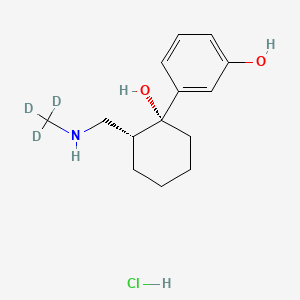

IUPAC Name |

3-[(1R,2R)-1-hydroxy-2-[(trideuteriomethylamino)methyl]cyclohexyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11;/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3;1H/t12-,14+;/m1./s1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBJHQKEHXABPM-FTKSRVEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCC1(C2=CC(=CC=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261393-89-8 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261393-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: How is N,O-Didesmethyl Tramadol formed in the body?

A1: N,O-Didesmethyl Tramadol (M5) is a minor metabolite of tramadol generated through multiple metabolic steps. Primarily, tramadol undergoes either O-demethylation by CYP2D6 to form O-desmethyl-tramadol (M1) or N-demethylation by CYP2B6 and CYP3A4 to form N-desmethyl-tramadol (M2) [, ]. While the exact enzymatic pathway for M5 formation isn't fully elucidated in these studies, it likely arises from further demethylation of either M1 or M2. [, ]

Q2: What are the relative amounts of N,O-Didesmethyl Tramadol formed compared to other tramadol metabolites?

A2: Studies show that M5 is a minor metabolite of tramadol. In human liver microsomes, M5 constitutes less than or equal to 3.0% of the total tramadol metabolism. [] Similarly, in canine models, M5 plasma concentrations remained lower than the parent drug tramadol after both intravenous and intramuscular administration. [] Rectal administration in dogs resulted in higher M5 levels compared to tramadol, suggesting route-dependent metabolism differences. []

Q3: Are there any analytical methods available to detect and quantify N,O-Didesmethyl Tramadol?

A3: While the provided research articles don't delve into specific analytical methods for M5 quantification, they utilize high-performance liquid chromatography (HPLC) coupled with fluorimetric detection to measure tramadol and its primary metabolites, including M5, in plasma samples. [, ] This suggests that similar chromatographic techniques could be employed for the specific analysis of M5.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.